N-methylquinoline-8-sulfonamide
Description
Properties
IUPAC Name |
N-methylquinoline-8-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-11-15(13,14)9-6-2-4-8-5-3-7-12-10(8)9/h2-7,11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZEQBQRIUNZGEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=CC2=C1N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of N Methylquinoline 8 Sulfonamide Systems
General Synthetic Strategies for Quinoline-Sulfonamide Compounds
The creation of quinoline-sulfonamide compounds, including N-methylquinoline-8-sulfonamide, relies on established and versatile synthetic routes. These strategies can be broadly categorized into the construction of the quinoline (B57606) core, the formation of the sulfonamide linkage, and the use of multicomponent reactions to assemble the final structure in a more convergent manner.
Classical Reaction Pathways for Quinoline Nucleus Construction
The quinoline scaffold is a key structural motif in many biologically active compounds, and numerous classical methods have been developed for its synthesis. These named reactions typically involve the condensation and cyclization of anilines or related precursors. While effective, many of these traditional methods can suffer from drawbacks such as harsh reaction conditions, low yields, and the use of toxic reagents.
Some of the most widely used classical methods for quinoline synthesis include:
Skraup Reaction: This method involves the reaction of aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) to produce quinoline.
Doebner-von Miller Reaction: Aniline reacts with α,β-unsaturated carbonyl compounds to form quinoline derivatives. A modification of this reaction uses aniline and acrolein in the presence of a strong acid in a flow reactor, offering a rapid and green route to quinoline derivatives.
Friedländer Synthesis: This is a straightforward and widely used method involving the condensation of a 2-amino-substituted aromatic aldehyde or ketone with a carbonyl compound containing an active α-methylene group, often under acidic or basic conditions.
Combes/Conrad-Limpach-Knorr Synthesis: These related methods involve the condensation of anilines with β-dicarbonyl compounds. The Combes synthesis uses β-diketones, while the Conrad-Limpach-Knorr synthesis utilizes β-ketoesters to form hydroxyquinolines.
Gould-Jacobs Reaction: This thermal cyclization method involves the condensation of aniline with diethyl ethoxymethylenemalonate, leading to the formation of a quinolin-4-one backbone.
Pfitzinger Reaction: This method involves the ring-opening of isatin (B1672199) followed by condensation with a carbonyl compound to yield quinoline-4-carboxylic acids.
Green Chemistry Paradigms in this compound Synthesis
Catalyst-Free and Organocatalytic Transformations
In recent years, synthetic chemistry has seen a significant shift towards methodologies that minimize or eliminate the need for metal catalysts, reducing cost and environmental impact. Catalyst-free and organocatalytic transformations of sulfonamides represent a key aspect of this green chemistry approach.
Visible light has been employed as a powerful tool for initiating chemical reactions without the need for a catalyst. A notable example is the arylation of sulfonamides with boronic acids, which proceeds via a visible light-mediated cleavage of the N–S bond to generate a sulfonyl radical. nih.govrsc.org This method is characterized by its simple reaction conditions and high efficiency, providing a catalyst-free pathway to diaryl sulfones. nih.govrsc.org Another straightforward, solvent-free approach involves the reaction of amines with sulfonyl chlorides at room temperature, which can produce a variety of N-aryl and N-alkylsulfonamides in high yields. researchgate.net This method offers excellent chemoselectivity, for instance, allowing the selective sulfonylation of the amino group in amino phenols. researchgate.net
Organocatalysis, which uses small organic molecules to accelerate chemical reactions, has also been successfully applied to sulfonamide chemistry. For example, the intermolecular amidation of quinoline N-oxides with sulfonamides can be achieved using a combination of phenyliodine(II) diacetate (PhI(OAc)2) and triphenylphosphine (B44618) (PPh3), resulting in N-(2-quinolinyl) sulfonamides in high yields. thieme-connect.com This 1,3-dipolar [3+3]-cycloaddition reaction effectively addresses the low nucleophilicity often associated with sulfonamides. thieme-connect.com Furthermore, organocatalysts have been instrumental in achieving atroposelective transformations, such as the N-acylation of sulfonamides catalyzed by isothiourea, and the N-alkylation of sulfonamides to form axially chiral products. thieme-connect.combeilstein-journals.org
Table 1: Examples of Catalyst-Free and Organocatalytic Transformations
| Transformation | Reactants | Conditions | Catalyst/Reagent | Product Type | Reference |
|---|---|---|---|---|---|
| Arylation | Sulfonamides, Boronic Acids | Visible Light (Blue LED), 40 °C | Catalyst-Free | Diaryl Sulfones | nih.govrsc.org |
| N-Alkylation/N-Arylation | Amines, Sulfonyl Chlorides | Room Temperature | Solvent-Free | N-Substituted Sulfonamides | researchgate.net |
| Amidation | Quinoline N-oxides, Sulfonamides | - | PhI(OAc)2 / PPh3 | N-(2-quinolinyl) sulfonamides | thieme-connect.com |
| Atroposelective N-Acylation | Sulfonamides | - | Isothiourea | Axially Chiral N-Acylsulfonamides | thieme-connect.com |
Sustainable and Earth-Abundant Metal Catalysis
The use of sustainable and earth-abundant metals like iron, copper, and cobalt as catalysts offers a cost-effective and environmentally benign alternative to precious metals such as palladium and rhodium. indrajeetsharma.combeilstein-journals.orgrsc.org These metals have been effectively utilized in various transformations involving the quinoline-sulfonamide scaffold.
Copper catalysis is particularly prominent in this area. A key application is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," used to synthesize hybrids of quinolinesulfonamide and 1,2,3-triazole. nih.govmdpi.com This reaction proceeds efficiently under mild conditions, often using a copper(II) sulfate (B86663) and sodium ascorbate (B8700270) system. mdpi.com Copper catalysts are also employed for the direct functionalization of the quinoline ring. For instance, copper(I) can catalyze the regioselective C-H sulfonylation at the C5-position of 8-aminoquinolines, demonstrating high compatibility with a range of substrates. acs.org Additionally, copper-catalyzed methods have been developed for the synthesis of N-acyl sulfenamides from thiols and for various C-H amidation reactions. beilstein-journals.orgbeilstein-journals.org
Iron, the most abundant transition metal, is another cornerstone of sustainable catalysis. rsc.org Iron-catalyzed protocols have been developed for the C-H functionalization of quinoline N-oxides, providing an efficient and regioselective method that produces water as the only byproduct. rsc.org In other applications, iron salts can catalyze the oxidative α-amination of ketones with sulfonamides, enabling direct C-N bond formation without pre-functionalization of the substrates. nih.govacs.org
Cobalt, another earth-abundant metal, has been used to catalyze the annulation of aryl sulfonamides with alkynes, facilitated by an 8-aminoquinoline (B160924) directing group, to produce cyclic sulfonamides (sultams) with high regioselectivity. shu.ac.uk The development of nanocatalysts, such as cobalt ferrite-silica nanoparticles, further enhances the utility and reusability of these sustainable metal catalysts in quinoline synthesis. acs.org
Table 2: Applications of Earth-Abundant Metal Catalysis in Quinoline-Sulfonamide Chemistry
| Metal Catalyst | Reaction Type | Substrate(s) | Key Features | Reference |
|---|---|---|---|---|
| Copper (Cu) | Azide-Alkyne Cycloaddition (CuAAC) | Quinolinesulfonamides, Organic Azides, Alkynes | Efficient synthesis of triazole hybrids. | nih.govmdpi.com |
| Copper (Cu) | C5-H Sulfonylation | 8-Aminoquinolines, Arylsulfonyl Chlorides | Regioselective functionalization of the quinoline ring. | acs.org |
| Iron (Fe) | C-H Functionalization | Quinoline-N-oxides | External oxidant-free; H₂O as byproduct. | rsc.org |
| Iron (Fe) | α-Amination of Ketones | Ketones, Sulfonamides | Direct C-N bond formation under oxidative conditions. | nih.gov |
| Cobalt (Co) | Annulation | Aryl Sulfonamides, Alkynes | Regioselective synthesis of sultams. | shu.ac.uk |
Targeted Derivatization and Functionalization of this compound
The strategic modification of the this compound scaffold is crucial for tuning its chemical and biological properties. This involves regioselective reactions on the sulfonamide nitrogen, directed functionalization of the quinoline core, and hybridization with other heterocyclic systems.
Regioselective N-Alkylation and N-Substitution on the Sulfonamide Moiety
Modification of the sulfonamide nitrogen atom is a common strategy for derivatization. N-alkylation can be achieved through various methods. For instance, quinoline-sulfonamide precursors can be alkylated using different substituted sulfonyl chlorides in the presence of a base like N,N-diisopropylethylamine (DIPEA). nih.gov This allows for the introduction of a wide range of substituents onto the sulfonamide nitrogen. nih.gov
More advanced catalytic systems have also been developed. Ruthenium complexes, in combination with bidentate phosphine (B1218219) ligands, can catalyze the N-alkylation of primary sulfonamides. organic-chemistry.org Transition-metal-free approaches are also available; for example, the use of o-silylaryl triflates in the presence of cesium fluoride (B91410) enables the N-arylation of sulfonamides under mild conditions. organic-chemistry.org Furthermore, research has demonstrated the N-alkylation of quinoline sulfonamides to create quinolinium sulfonamide ionic liquids, where the nature and length of the alkyl chain can be varied to alter the compound's physicochemical properties. ijpsdronline.com
Table 3: Methods for N-Alkylation and N-Substitution of Sulfonamides
| Method | Reagents/Catalyst | Substrate | Product | Reference |
|---|---|---|---|---|
| Base-mediated Alkylation | Substituted sulfonyl chlorides, DIPEA | Quinoline-sulfonamide | N-alkylated quinoline-sulfonamide | nih.gov |
| Ruthenium-catalyzed Alkylation | [Ru(p-cymene)Cl₂]₂, dppf or DPEphos | Primary sulfonamides | Secondary sulfonamides | organic-chemistry.org |
| Transition-Metal-Free Arylation | o-Silylaryl triflates, CsF | Sulfonamides | N-Aryl sulfonamides | organic-chemistry.org |
| Ionic Liquid Synthesis | Alkyl halides | Quinoline sulfonamide | Quinolinium sulfonamide ionic liquids | ijpsdronline.com |
Directed Functionalization of the Quinoline Ring System
The quinoline ring itself offers multiple sites for functionalization. The sulfonamide group at the 8-position, or a related amide group, can act as a directing group to guide reactions to specific positions on the quinoline core, particularly the more distal C4 and C5 positions. shu.ac.ukresearchgate.netacs.orgnih.gov
Transition metal catalysis is a powerful tool for achieving site-selective C-H functionalization. Copper(I) has been used to catalyze the sulfonylation of 8-aminoquinolines specifically at the C5 position. acs.org Similarly, nickel catalysts can direct the difluoroalkylation of 8-aminoquinolines to the C5-position. acs.org Ruthenium catalysts have been employed for the remote C5-alkylation of N-(quinolin-8-yl)benzamides using alkyl bromides. researchgate.net Beyond C-H activation, the 8-aminoquinoline moiety can direct the synthesis of fused ring systems. For example, cobalt catalysts facilitate the annulation of aryl sulfonamides with alkynes to form sultams in a highly regioselective manner. shu.ac.uk Metal-free methods have also been reported for the amidation of 8-amidoquinolines at the C5 position under mild conditions. acs.org
Table 4: Directed C-H Functionalization of the Quinoline Ring
| Position | Reaction | Catalyst/Reagent | Directing Group | Reference |
|---|---|---|---|---|
| C5 | Sulfonylation | Copper(I) | 8-Aminoquinoline | acs.org |
| C5 | Difluoroalkylation | Nickel | 8-Aminoquinoline | acs.org |
| C5 | Alkylation | Ruthenium(II) | N-(quinolin-8-yl)benzamide | researchgate.net |
| C5 | Azidation | Copper(II) | 8-Aminoquinoline | researchgate.net |
| C4 | Functionalization | Cobalt | 8-Aminoquinoline Amide | acs.org |
Hybridization Strategies with Diverse Heterocyclic Scaffolds
Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a widely used approach to develop novel compounds. acs.orgnih.gov The this compound scaffold is an excellent platform for such strategies, frequently being combined with other heterocyclic rings like triazole, pyrazole, and pyrazoline.
The 1,2,3-triazole ring is a very common partner for the quinoline-sulfonamide core. These hybrids are most often synthesized using the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. nih.govmdpi.commdpi.com In a typical synthesis, an acetylene (B1199291) derivative of quinoline-5-sulfonamide (B3425427) is reacted with an organic azide (B81097) to form the 1,4-disubstituted 1,2,3-triazole linker. nih.gov This robust "click" reaction allows for the creation of large libraries of hybrid molecules. nih.govnih.govasianpubs.org
Pyrazole and its derivatives are also frequently incorporated. Novel sulfonamide-based pyrazole-clubbed pyrazoline derivatives have been synthesized by reacting chalcone (B49325) derivatives of 1-(7-chloroquinolin-4-yl)-1H-pyrazole-4-carbaldehyde with hydrazinylbenzenesulfonamide. acs.orgnih.gov This molecular hybridization approach aims to combine the structural features of quinoline, pyrazole, pyrazoline, and sulfonamide moieties into a single scaffold. acs.orgnih.gov Other heterocyclic systems, including pyridine (B92270) and thiazole, have also been successfully integrated with sulfonamide moieties to create new molecular entities. tandfonline.com
Table 5: Examples of Quinoline-Sulfonamide Hybridization
| Hybrid Scaffold | Synthetic Strategy | Key Reaction | Reference |
|---|---|---|---|
| Quinoline-Sulfonamide-Triazole | Click Chemistry | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | nih.govmdpi.comnih.gov |
| Quinoline-Pyrazole-Pyrazoline-Sulfonamide | Multi-step synthesis | Condensation of chalcones with hydrazinylbenzenesulfonamide | acs.orgnih.gov |
| Quinoline-Sulfonamide-Pyridine | Multi-step synthesis | Condensation reactions | tandfonline.com |
| Quinoline-Sulfonamide-Thiazole | Multi-step synthesis | Condensation reactions | tandfonline.com |
| Quinoline-Sulfonamide Metal Complexes | Coordination Chemistry | Reaction with metal(II) salts | researchgate.net |
Advanced Spectroscopic and Crystallographic Characterization of N Methylquinoline 8 Sulfonamide Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR Techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of N-methylquinoline-8-sulfonamide derivatives in solution. Complete assignments of proton (¹H) and carbon (¹³C) NMR spectra are achieved through a combination of one-dimensional and two-dimensional (2D) NMR experiments, such as COSY, HMQC, and HMBC. nih.gov These techniques reveal the connectivity of atoms within the molecule and the chemical environment of each nucleus.
For instance, in ¹H NMR spectra of this compound derivatives, distinct signals are observed for the aromatic protons of the quinoline (B57606) ring and the methyl protons of the sulfonamide group. rsc.orgnih.gov The chemical shifts (δ) of the quinoline protons are typically found in the aromatic region (around 7.0-9.0 ppm), with their specific positions and splitting patterns providing information about their substitution pattern on the quinoline core. rsc.orgmdpi.com The N-methyl protons typically appear as a singlet in the upfield region of the spectrum. rsc.orgnih.gov
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of all carbon atoms in the molecule. rsc.orgnih.gov The signals for the carbons in the quinoline ring appear in the downfield region, while the methyl carbon of the sulfonamide group is observed at a higher field. rsc.org The substituent effects of the N,N-dimethylsulfamoyl group on the chemical shifts of both protons and carbons have been studied, indicating that the sulfamoyl group influences the electronic environment of both the pyridine (B92270) and benzene (B151609) rings of the quinoline system. nih.gov
Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound Derivatives
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| N-(But-3-en-1-yl)-N-methylquinoline-8-sulfonamide | CDCl₃ | 9.06 (dd, J = 4.2, 1.8 Hz, 1H), 8.49 (dd, J = 7.3, 1.4 Hz, 1H), 8.23 (dd, J = 8.3, 1.7 Hz, 1H), 8.02 (dd, J = 8.2, 1.3 Hz, 1H), 7.64 – 7.58 (m, 1H), 7.51 (dd, J = 8.3, 4.2 Hz, 1H), 5.76 (ddt, J = 17.1, 10.2, 6.8 Hz, 1H), 5.09 – 4.94 (m, 2H), 3.46 – 3.42 (m, 2H), 3.00 (s, 3H), 2.35 – 2.31 (m, 2H) | 151.0, 144.2, 137.5, 136.3, 135.1, 133.1, 133.0, 128.9, 128.0, 122.0, 117.5, 50.1, 35.5, 33.1 |
| 8-hydroxy-N-methyl-N-phenylquinoline-5-sulfonamide | CDCl₃ | 8.78 (m, 1H), 8.42 (d, J = 8.8 Hz, 1H), 8.17 (d, J = 8.0 Hz, 1H), 7.36–7.15 (m, 4H), 7.12–6.95 (m, 3H), 3.23 (s, 3H) | 156.90, 148.37, 141.34, 137.81, 134.75, 133.54, 129.02, 127.56, 127.26, 125.70, 123.00, 122.34, 108.21, 38.13 |
Note: The data presented is illustrative and specific chemical shifts can vary based on the specific derivative and experimental conditions. This table is interactive. You can sort and filter the data as needed.
High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LCMS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of this compound derivatives. nih.govmdpi.comnih.gov By providing highly accurate mass-to-charge ratio (m/z) measurements, HRMS allows for the unambiguous determination of the molecular formula of a synthesized compound. nih.govmdpi.com This technique is often coupled with liquid chromatography (LC) in the form of LCMS, which separates the components of a mixture prior to their introduction into the mass spectrometer, ensuring the analysis of a pure compound. rsc.orgrrpharmacology.ru
For example, the calculated mass for the protonated molecule [M+H]⁺ of a specific this compound derivative can be compared to the experimentally found value, with a high degree of agreement confirming the compound's identity. nih.govmdpi.com
Table 2: HRMS Data for Representative this compound Derivatives
| Compound | Ionization Mode | Calculated m/z [M+H]⁺ | Found m/z |
| N-(But-3-en-1-yl)-N-methylquinoline-8-sulfonamide | ESI | 277.1005 | 277.1002 |
| 8-hydroxy-N-methyl-N-phenylquinoline-5-sulfonamide | ESI-TOF | 315.0798 | 315.0797 |
| N-(prop-2-yn-1-yl)quinoline-8-sulfonamide | ESI | 247.0541 | 247.0553 |
Note: ESI stands for Electrospray Ionization and TOF stands for Time-of-Flight, common techniques used in HRMS. This table is interactive. You can sort and filter the data as needed.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound derivatives. The IR spectrum reveals characteristic absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.
Key vibrational bands for this compound and its derivatives include:
S=O stretching: The sulfonamide group exhibits strong, characteristic asymmetric and symmetric stretching vibrations for the S=O bonds, typically appearing in the regions of 1372-1315 cm⁻¹ and 1186-1150 cm⁻¹, respectively. iosrjournals.org
C-N stretching: The stretching vibration of the C-N bond in the sulfonamide group can also be observed. iosrjournals.org
Aromatic C-H and C=C stretching: The quinoline ring gives rise to characteristic absorptions for aromatic C-H stretching (above 3000 cm⁻¹) and C=C in-ring stretching vibrations (around 1600-1400 cm⁻¹). libretexts.org
N-H stretching: For primary or secondary sulfonamides, a characteristic N-H stretching band is observed in the region of 3350-3150 cm⁻¹. iosrjournals.org
Table 3: Characteristic IR Absorption Frequencies for this compound Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Sulfonamide (SO₂) | Asymmetric Stretch | 1372 - 1315 |
| Sulfonamide (SO₂) | Symmetric Stretch | 1186 - 1150 |
| Aromatic Ring (C=C) | In-ring Stretch | 1600 - 1400 |
| Aromatic C-H | Stretch | > 3000 |
| N-H (if present) | Stretch | 3350 - 3150 |
Note: The exact positions of these bands can be influenced by the molecular environment and intermolecular interactions. This table is interactive. You can sort and filter the data as needed.
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
Analysis of Crystal Packing and Supramolecular Synthons
The study of crystal packing focuses on how individual molecules are arranged in the crystal. This arrangement is governed by various intermolecular forces, leading to the formation of specific, repeating structural motifs known as supramolecular synthons. researchgate.netnih.gov In sulfonamides, the sulfonamide group is a key player in directing crystal packing due to its ability to act as both a hydrogen bond donor and acceptor. researchgate.netnih.gov The analysis of these synthons is crucial for understanding and predicting the solid-state properties of these compounds. researchgate.netnih.gov
Identification of Intra- and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The crystal structures of quinoline-8-sulfonamide (B86410) derivatives are stabilized by a network of non-covalent interactions.
Hydrogen Bonding: In quinoline-8-sulfonamide, the sulfamoyl NH₂ group is involved in both intramolecular N-H···N hydrogen bonding with the quinoline nitrogen and intermolecular N-H···O hydrogen bonds. nih.govnih.gov These intermolecular hydrogen bonds can link molecules into dimers. nih.govnih.gov
π-π Stacking: The planar aromatic rings of the quinoline system readily participate in π-π stacking interactions. nih.govnih.gov In the crystal structure of quinoline-8-sulfonamide, these interactions are observed between the benzene rings of adjacent dimers, with a typical centroid-to-centroid distance of around 3.649 Å. nih.govnih.gov These stacking interactions contribute to the formation of one-dimensional polymeric structures. nih.govnih.gov
Chromatographic Techniques for Purity Assessment and Separation (e.g., Thin Layer Chromatography, High-Performance Liquid Chromatography)
Chromatographic techniques are essential for assessing the purity of synthesized this compound derivatives and for their purification.
Thin Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of chemical reactions and to get a preliminary indication of the purity of a sample. doi.orggoogle.com The retention factor (Rf) value is characteristic for a compound in a given solvent system.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture. rsc.org For this compound derivatives, HPLC can be used to determine the purity of a sample with high accuracy. mdpi.com The retention time of a compound under specific chromatographic conditions is a key identifying parameter. mdpi.com Column chromatography, a preparative version of liquid chromatography, is frequently used to purify the final products. mdpi.comgoogle.com
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique utilized to determine the elemental composition of a compound. In the characterization of newly synthesized this compound derivatives, this method is crucial for verifying the empirical formula. The technique quantitatively measures the percentage of carbon (C), hydrogen (H), nitrogen (N), and sometimes sulfur (S), which is then compared against the theoretically calculated values based on the proposed molecular formula. A close correlation between the found and calculated values provides strong evidence for the successful synthesis and purity of the target compound.
Detailed research findings from various studies highlight the application of elemental analysis in the structural confirmation of quinoline sulfonamide derivatives. For instance, in the synthesis of certain 1,2-dihydroquinoline (B8789712) sulphonamides, elemental analysis was a key characterization step. irjmets.com The analysis of one such derivative with the molecular formula C₂₅H₂₂N₄O₄S yielded results that were in close agreement with the calculated values, with observed percentages of 64.39% for carbon, 4.71% for hydrogen, and 9.37% for nitrogen, compared to the calculated values of 64.41% C, 4.73% H, and 9.39% N. irjmets.com
Similarly, extensive elemental analysis has been reported for a range of other quinoline-based sulfonamide derivatives. The structures of these synthesized compounds were consistently confirmed by comparing the experimentally obtained elemental percentages with the calculated values. iosrjournals.org For example, a compound with the formula C₂₅H₂₃N₈O₃SCl showed found values of C 54.32%, H 4.11%, and N 20.15%, which corresponded well with the calculated values of C 54.49%, H 4.17%, and N 20.24%. iosrjournals.org Another derivative, C₃₀H₂₇N₈O₃SCl, had found values of C 58.44%, H 4.23%, and N 18.10%, against calculated values of C 58.58%, H 4.39%, and N 18.22%. iosrjournals.org This level of accuracy is a critical checkpoint in the characterization process.
Further studies on quinoline derivatives have also relied on elemental analysis for compositional verification. The analysis is typically performed using a CHN analyzer, and the results are considered acceptable when the found values are within ±0.4% of the calculated values. srce.hrresearchgate.net This precision underscores the reliability of the technique in confirming the molecular formula of novel compounds.
The following tables present a compilation of elemental analysis data for various this compound derivatives and related quinoline compounds from the scientific literature.
Table 1: Elemental Analysis Data for Quinoline Sulfonamide Derivatives
| Compound Name/Molecular Formula | Analysis | %C | %H | %N | Source |
| 1,2-dihydroquinoline sulphonamide derivative | Calculated | 64.41 | 4.73 | 9.39 | irjmets.com |
| C₂₅H₂₂N₄O₄S | Found | 64.39 | 4.71 | 9.37 | irjmets.com |
| Quinoline-based sulfonamide derivative | Calculated | 54.49 | 4.17 | 20.24 | iosrjournals.org |
| C₂₅H₂₃N₈O₃SCl | Found | 54.32 | 4.11 | 20.15 | iosrjournals.org |
| Quinoline-based sulfonamide derivative | Calculated | 58.58 | 4.39 | 18.22 | iosrjournals.org |
| C₃₀H₂₇N₈O₃SCl | Found | 58.44 | 4.23 | 18.10 | iosrjournals.org |
| Quinoline-based sulfonamide derivative | Calculated | 54.77 | 3.71 | 16.56 | iosrjournals.org |
| C₂₇H₂₂N₇O₃S₂Cl | Found | 54.70 | 3.64 | 16.39 | iosrjournals.org |
| Quinoline-based sulfonamide derivative | Calculated | 60.87 | 4.15 | 17.21 | iosrjournals.org |
| C₃₃H₂₇N₈O₃SCl | Found | 60.77 | 4.08 | 17.05 | iosrjournals.org |
Table 2: Elemental Analysis Data for Other Relevant Quinoline Derivatives
| Compound Name/Molecular Formula | Analysis | %C | %H | %N | Source |
| 2-methyl-6-methoxy-4-hydroxyquinoline | Calculated | 69.84 | 5.82 | 7.40 | iosrjournals.org |
| C₁₁H₁₁O₂N | Found | 69.76 | 5.76 | 7.35 | iosrjournals.org |
| 2-methyl-4-chloro-6-methoxy-quinoline | Calculated | 63.61 | 4.81 | 6.75 | iosrjournals.org |
| C₁₁H₁₀NOCl | Found | 63.53 | 4.73 | 6.70 | iosrjournals.org |
| Ethyl 2-[(quinolin-8-yl)oxy]acetate | Calculated | 67.52 | 5.67 | 6.06 | researchgate.net |
| C₁₃H₁₃NO₃ | Found | 67.56 | 5.69 | 6.01 | researchgate.net |
| Ethyl 2-[(2-methylquinolin-8-yl)oxy]acetate | Calculated | 68.56 | 6.16 | 5.71 | researchgate.net |
| C₁₄H₁₅NO₃ | Found | 68.58 | 6.15 | 5.74 | researchgate.net |
| Pyrazolo[3,4-b]pyridine derivative | Calculated | 52.04 | 3.00 | 18.96 | rsc.org |
| C₁₆H₁₁N₅O₆ | Found | 51.86 | 2.93 | 18.96 | rsc.org |
These findings collectively demonstrate that elemental analysis is an indispensable tool in the synthetic chemist's arsenal (B13267) for the structural elucidation and compositional verification of novel this compound derivatives. mdpi.comresearchgate.net The consistent agreement between the calculated and experimentally determined elemental compositions provides a high degree of confidence in the assigned structures.
Computational and Theoretical Investigations of N Methylquinoline 8 Sulfonamide Systems
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-methylquinoline-8-sulfonamide systems, docking studies have been instrumental in understanding how these ligands interact with protein targets.
Molecular docking simulations have been employed to predict the binding affinities of this compound derivatives to various protein targets. The binding affinity is often expressed as a docking score or binding energy, with more negative values typically indicating a stronger interaction.
For instance, a series of 8-quinolinesulfonamide derivatives were designed and their binding to the M2 isoform of pyruvate (B1213749) kinase (PKM2) was evaluated. mdpi.comnih.gov One derivative, compound 9a , demonstrated a particularly low ∆G value of -10.72 kcal/mol, suggesting a high binding affinity for the target protein. mdpi.com In another study, derivatives of 8-quinolinesulfonamide were identified as potential inhibitors of Rho-associated protein kinase (ROCK1), with one derivative exhibiting a binding energy (∆G) of -10.4 kcal/mol. mdpi.com
Furthermore, docking studies on N-(quinolin-8-yl)quinoline-8-sulfonamide (C8 ) and its derivatives as inhibitors of the MTDH-SND1 protein-protein interaction revealed that compound C8 had a strong predicted binding affinity. acs.orgacs.org The introduction of a fluorine atom at the 6-position to create compound C19 further improved the activity. acs.org The binding affinity of C19 was experimentally confirmed with a dissociation constant (Kd) of 279 ± 17 nM. acs.org
The following table summarizes the predicted binding affinities of selected this compound derivatives against their respective targets.
| Compound/Derivative | Target Protein | Predicted Binding Affinity (kcal/mol) |
| Derivative 9a | PKM2 (PDB ID: 4G1N) | -10.72 |
| Derivative 9b | ROCK1 | -10.4 |
| Compound C1 | SND1 | - |
| Compound C8 | SND1 | - |
| Compound C19 | SND1 | - |
Data sourced from multiple studies. mdpi.commdpi.comacs.org
A crucial aspect of molecular docking is the identification of key amino acid residues within the protein's active site that interact with the ligand. These interactions, which can include hydrogen bonds and π-π stacking, are vital for the stability of the ligand-protein complex.
In the case of the this compound derivative 9a docked into PKM2, specific interactions were observed. mdpi.com Similarly, for the derivative targeting ROCK1, analysis of the docked complex revealed intermolecular hydrogen bonds forming between the ligand and the protein. mdpi.com
For the SND1 protein, docking of compound C1 , a quinoline (B57606) sulfonamide, showed that the sulfonamide group formed hydrogen bonds with residues N281 and R255. acs.org The substituted benzene (B151609) ring of C1 was found to form π-π stacking interactions with H279. acs.org These interactions were considered essential for maintaining the compound's activity. acs.org The hydrogen bonds formed by the sulfonamide and the quinoline nitrogen with R255 were noted to be similar to those of a known binder. acs.org
A summary of key amino acid interactions for selected this compound derivatives is presented in the table below.
| Compound/Derivative | Target Protein | Interacting Amino Acid Residues | Type of Interaction |
| Derivative 9a | PKM2 | Not specified in abstract | - |
| Derivative 9b | ROCK1 | Not specified in abstract | Hydrogen bonds |
| Compound C1 | SND1 | N281, R255, H279 | Hydrogen bonds, π-π stacking |
| Compound C8 | SND1 | R255, H279, N281 | Not specified in abstract |
| Compound C19 | SND1 | R255, H279, N281 | Not specified in abstract |
Information compiled from available research data. mdpi.commdpi.comacs.orgacs.org
Molecular docking also aids in identifying the specific binding pockets or cavities on the surface of a protein where a ligand is likely to bind. For this compound derivatives targeting the SND1 protein, docking studies revealed that the substituted benzene portion of the molecule occupies a hydrophobic pocket. acs.org This pocket is significant as it is the same one that binds to the indole (B1671886) group of MTDH W401, a key interaction that the inhibitors aim to disrupt. acs.org The quinoline part of the molecule was observed to bind to a more lateral surface of the protein. acs.org
Quantum Chemical Calculations
Quantum chemical calculations provide a deeper understanding of the electronic structure and reactivity of molecules like this compound. These methods can predict various molecular properties that are difficult to measure experimentally.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For quinoline sulfonamide derivatives, DFT calculations, often using the B3LYP functional, have been employed to optimize molecular geometries and to understand their electronic properties and reactivity. nih.govscirp.org These calculations can determine parameters such as bond lengths, bond angles, and dihedral angles. researchgate.net The molecular structure of sulfonamide Schiff bases, for example, has been optimized using the B3LYP/6−311G+(d,p) level of theory to explore their molecular geometry. nih.gov
Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO energy gap (ΔE) are crucial indicators of a molecule's chemical reactivity and stability. nih.govrsc.org
The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. nih.govrsc.org A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and a greater ease of internal charge transfer. nih.gov For a series of novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one derivatives, DFT calculations at the B3LYP/311++G(d,p) level were used to determine their HOMO and LUMO energies. rsc.org The energy gap (ΔE) was found to be a measure of the molecule's stability. rsc.org In one study, the smallest energy gap for a series of compounds was 2.783 eV, while the largest was 3.995 eV. researchgate.netrsc.org
The following table provides an example of HOMO-LUMO energy values and the energy gap for a representative compound from a theoretical study.
| Molecular Orbital | Energy (eV) |
| HOMO | -3.7552 |
| LUMO | 2.5897 |
| Energy Gap (ΔE) | 6.3449 |
Exemplary data from a DFT study on a related system. chalcogen.ro
Molecular Electrostatic Potential (MEP) Surface Mapping
Molecular Electrostatic Potential (MEP) surface mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.deresearchgate.net The MEP map displays the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of most negative potential, which are susceptible to electrophilic attack, while blue represents areas of most positive potential, prone to nucleophilic attack. Green signifies regions of neutral potential. nih.gov
For quinoline derivatives, MEP analysis helps in identifying the reactive sites. researchgate.net In the case of this compound and related structures, the MEP map reveals the distribution of electron density. The negative potential regions are generally located over the electronegative atoms like oxygen and nitrogen, making them likely sites for electrophilic interaction. nih.govresearchgate.net Conversely, the positive potential is often found around the hydrogen atoms. researchgate.net This visual representation of charge distribution is crucial for understanding the molecule's interactions and chemical behavior. uni-muenchen.de
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a theoretical method that provides insights into the bonding and electronic structure of a molecule. uni-muenchen.de It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which is crucial for understanding intramolecular interactions and molecular stability. wisc.edu The analysis involves transforming the calculated wave function into localized orbitals that correspond to the familiar Lewis structures of bonds and lone pairs. uni-muenchen.de
In systems related to this compound, NBO analysis can elucidate hyperconjugative interactions and charge transfer phenomena. researchgate.net The strength of these interactions is quantified by the second-order perturbation energy, E(2). wisc.edu For instance, in similar sulfonamide structures, significant stabilization energies can be observed due to the delocalization of lone pair electrons from oxygen and nitrogen atoms into antibonding orbitals of adjacent bonds. tandfonline.com This analysis can also provide information on the hybridization of atomic orbitals and the polarization of chemical bonds. joaquinbarroso.com For example, NBO analysis of related quinoline compounds has been used to explain the charge transfer within the molecule. researchgate.net
Table 1: Illustrative NBO Analysis Data for a Related Sulfonamide Compound
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kJ/mol) |
| σ (C-C) | σ* (C-C) | 21.07 |
| n1 (O) | σ* (C-S) | 6.19 |
| n2 (N) | σ* (C-H) | 8.13 |
Note: This table is illustrative and based on data for similar sulfonamide-containing compounds. The actual values for this compound would require specific calculations.
Calculation of Global Reactivity Descriptors
Global reactivity descriptors, derived from conceptual Density Functional Theory (DFT), provide quantitative measures of a molecule's reactivity and stability. nih.gov These descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov
Key global reactivity descriptors include:
HOMO-LUMO Energy Gap (ΔE): A smaller energy gap indicates higher reactivity and lower kinetic stability. researchgate.net
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO). nih.gov
Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO). nih.gov
Chemical Hardness (η): A measure of resistance to charge transfer, calculated as (I - A) / 2. nih.gov
Chemical Softness (S): The reciprocal of hardness (1/η), indicating how easily the electron cloud is polarized. nih.gov
Electronegativity (χ): The ability to attract electrons, calculated as (I + A) / 2. nih.gov
Chemical Potential (μ): The negative of electronegativity (-χ). nih.gov
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons, calculated as μ² / (2η). nih.gov
These descriptors are instrumental in predicting the chemical behavior of compounds like this compound. For example, a lower HOMO-LUMO gap suggests a higher propensity for intramolecular charge transfer. researchgate.net
Table 2: Representative Global Reactivity Descriptors for a Sulfonamide Derivative
| Descriptor | Value (eV) |
| HOMO Energy | -5.72 |
| LUMO Energy | -2.00 |
| Energy Gap (ΔE) | 3.72 |
| Ionization Potential (I) | 5.72 |
| Electron Affinity (A) | 2.00 |
| Chemical Hardness (η) | 1.86 |
| Chemical Softness (S) | 0.27 |
| Electronegativity (χ) | 3.86 |
| Electrophilicity Index (ω) | 4.01 |
Note: The values in this table are for a representative sulfonamide Schiff base and serve as an example. nih.gov Specific calculations are needed for this compound.
Molecular Dynamics Simulations for Conformational Landscape Exploration
Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior and conformational changes of molecules over time. frontiersin.org By solving Newton's equations of motion for a system of atoms, MD simulations provide an atomistic view of molecular motions and interactions, revealing the accessible conformational landscape. frontiersin.org This is particularly important for flexible molecules like this compound, where different conformations can have distinct properties and biological activities.
MD simulations can be used to explore the conformational space of a molecule, identify stable and metastable states, and understand the transitions between them. mdpi.comunimore.it Analysis of the simulation trajectories can provide insights into key structural features, such as the flexibility of different parts of the molecule and the role of solvent interactions. nih.govnih.gov For quinoline derivatives, MD simulations have been employed to study their interactions with biological targets and to understand the stability of protein-ligand complexes. nih.gov These simulations can reveal important dynamic properties that are not apparent from static molecular models.
Machine Learning Algorithms in Compound Design and Activity Prediction
While specific applications of machine learning to this compound are not detailed in the provided search results, the general principles of using these algorithms in drug design are well-established. Machine learning models, such as quantitative structure-activity relationship (QSAR) models, are increasingly used to predict the biological activity and properties of chemical compounds based on their molecular descriptors. These descriptors can be derived from the compound's structure and computational chemistry calculations.
The process typically involves training a machine learning algorithm on a dataset of compounds with known activities. The algorithm learns the relationship between the molecular features and the observed activity. Once trained, the model can be used to predict the activity of new, untested compounds, thereby accelerating the drug discovery process. This approach allows for the virtual screening of large compound libraries to identify promising candidates for further experimental investigation.
Computational Mechanistic Studies of Reaction Pathways and Regioselectivity
Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions, including predicting reaction pathways and understanding regioselectivity. scispace.com For reactions involving quinoline derivatives, computational studies can help to identify the most likely reaction mechanism by calculating the energies of reactants, intermediates, transition states, and products. nih.govacs.org
For instance, in the context of C-H functionalization reactions of quinolines, which are important for synthesizing derivatives with diverse functionalities, computational studies can explain the observed regioselectivity. acs.orgnih.gov DFT calculations can be used to model proposed catalytic cycles, such as those involving transition metals like palladium or nickel, and to determine the energetic barriers for different reaction pathways. acs.orgrsc.org These studies can reveal the key factors that control the regioselectivity, such as steric effects, electronic effects, and the nature of the directing group. acs.org Mechanistic studies on the amidation of 8-methylquinolines have suggested the involvement of a five-membered rhodacycle intermediate. nih.gov
Molecular Interactions and Supramolecular Chemistry of N Methylquinoline 8 Sulfonamide Systems
Exploration of Intramolecular Hydrogen Bonding Networks
The potential for intramolecular hydrogen bonding in N-methylquinoline-8-sulfonamide is significantly different from its parent compound, quinoline-8-sulfonamide (B86410). In quinoline-8-sulfonamide, the sulfonamide (SO₂NH₂) group's hydrogen atom can form an intramolecular hydrogen bond with the nitrogen atom of the quinoline (B57606) ring, creating a stable six-membered ring structure known as an S(6) graph-set motif. nih.govescholarship.orgresearchgate.netnih.gov This interaction is a key feature of the molecule's conformation. nih.govnih.gov
However, in this compound, the hydrogen atom on the sulfonamide nitrogen is replaced by a methyl group. This substitution eliminates the possibility of this specific intramolecular hydrogen bond because the sulfonamide nitrogen can no longer act as a hydrogen bond donor. While the sulfonyl oxygens and the quinoline nitrogen can still act as hydrogen bond acceptors, the primary intramolecular network observed in the parent compound is absent. Any intramolecular interactions would be limited to weaker C-H···O or C-H···N interactions, which are generally less significant in determining molecular conformation compared to strong N-H···N bonds.
| Compound | Sulfonamide Group | Potential as H-Bond Donor | Potential as H-Bond Acceptor | Observed Intramolecular H-Bond |
|---|---|---|---|---|
| Quinoline-8-sulfonamide | -SO₂NH₂ | Yes (N-H) | Yes (Sulfonyl O, Quinoline N) | Yes (N-H···N) nih.govresearchgate.netnih.gov |
| This compound | -SO₂NHCH₃ | No | Yes (Sulfonyl O, Quinoline N) | No (N-H donor absent) |
Analysis of Intermolecular Hydrogen Bonding and Cooperative Effects
The intermolecular bonding capacity of this compound is also fundamentally altered by N-methylation. In the crystal structure of quinoline-8-sulfonamide, molecules form inversion dimers through intermolecular N-H···O hydrogen bonds, where the NH₂ group of one molecule interacts with a sulfonyl oxygen of a neighboring molecule. nih.govnih.gov These dimers are a recurring motif in sulfonamide crystal structures.
For this compound, this primary intermolecular hydrogen bonding pathway is blocked. The molecule cannot act as a hydrogen bond donor to form these classic dimer structures. However, it can participate in intermolecular interactions by acting as a hydrogen bond acceptor. The lone pair electrons on the two sulfonyl oxygen atoms and the quinoline nitrogen atom can accept hydrogen bonds from suitable donor molecules, such as solvents or co-formers.
Cooperative effects in hydrogen bonding networks, where the formation of one hydrogen bond influences the strength of adjacent bonds, are a known phenomenon in sulfonamides. nih.govontosight.ai For instance, the formation of an intramolecular hydrogen bond can polarize the molecule, affecting the strength of its intermolecular interactions. nih.govontosight.ai While this compound lacks the strong intramolecular N-H···N bond, its sulfonyl oxygens can still participate in intermolecular hydrogen-bonded networks. The strength of these interactions would be influenced by the electronic properties of the quinoline ring and the methyl group.
Investigation of π-π Stacking Interactions
The planar, aromatic quinoline ring system in this compound provides significant potential for π-π stacking interactions. These non-covalent interactions are crucial in the organization of aromatic molecules in the solid state and in biological recognition.
In the crystal structure of the parent compound, quinoline-8-sulfonamide, a distinct π-π stacking interaction is observed between the benzene (B151609) rings of neighboring dimers. nih.govresearchgate.netnih.gov These interactions link the hydrogen-bonded dimers into a one-dimensional polymeric structure, with a reported centroid-to-centroid distance of 3.649 Å. nih.govnih.gov Given that the core quinoline structure is retained in the N-methylated derivative, it is highly probable that this compound also engages in similar π-π stacking interactions in its solid state. These interactions would play a significant role in stabilizing the crystal lattice, working in concert with weaker van der Waals forces and any potential C-H···π interactions. Molecular docking studies of related quinoline sulfonamides in protein active sites also show that π-π stacking with aromatic amino acid residues like histidine is a key interaction. acs.orgmdpi.com
Host-Guest Complexation Studies with Macrocyclic Receptors
Host-guest chemistry involves the encapsulation of a "guest" molecule within a larger "host" molecule, typically a macrocycle, through non-covalent interactions. beilstein-journals.orgnih.gov While specific studies on the complexation of this compound with macrocyclic receptors have not been reported, the principles of supramolecular chemistry allow for a predictive analysis.
Common macrocyclic hosts include cyclodextrins, cucurbiturils, and calixarenes, which possess hydrophobic cavities and hydrophilic portals. beilstein-journals.orgthno.orgmdpi.com The this compound molecule has a distinct hydrophobic part (the quinoline ring) and more polar parts (the sulfonamide group). This amphiphilic nature makes it a suitable candidate for forming inclusion complexes.
With Cyclodextrins: Cyclodextrins (like β- and γ-cyclodextrin) have a truncated cone shape with a hydrophobic inner cavity. The hydrophobic quinoline portion of this compound could be encapsulated within the cyclodextrin (B1172386) cavity, driven by the hydrophobic effect, while the more polar N-methylsulfonamide group could remain near the hydrophilic rim. thno.org
With Cucurbit[n]urils: Cucurbit[n]urils (like CB bldpharm.com) have a rigid, pumpkin-shaped structure with a hydrophobic cavity and carbonyl-lined portals that favor binding with cationic or neutral guests. nih.govmdpi.com The quinoline moiety could be included in the CB bldpharm.com cavity, stabilized by hydrophobic and van der Waals interactions.
Such host-guest complexation can alter the physicochemical properties of the guest molecule, for example, by increasing its aqueous solubility or protecting it from degradation. A study on the related N-(8-quinolyl)-p-aminobenzene-sulfonamide demonstrated that it forms an inclusion complex with β-cyclodextrin, which enhances its fluorescence intensity. nih.gov
Biomacromolecular Recognition and Binding Phenomena
Spectroscopic Approaches to Ligand-Protein Binding (e.g., Fluorescence Quenching, UV-Vis Spectroscopy)
Spectroscopic methods are powerful tools for investigating the binding of small molecules (ligands) to proteins. Although specific binding studies for this compound are not available, the methodologies and the behavior of related compounds provide a clear framework for how such an analysis would proceed.
Fluorescence Quenching: This is a widely used technique to study ligand binding by monitoring the intrinsic fluorescence of a protein, which typically arises from tryptophan residues. thno.orgresearchgate.net When a ligand binds near a tryptophan residue, it can "quench" (decrease) the fluorescence intensity. researchgate.net The extent of quenching can be analyzed using the Stern-Volmer equation to calculate binding constants (Kₐ) and the number of binding sites (n). researchgate.net For this compound, its interaction with a protein like Human Serum Albumin (HSA) could be quantified by titrating the protein with the compound and measuring the decrease in tryptophan fluorescence. The N-methylquinolinium cation, a structurally related compound, is known to have its fluorescence quenched by various molecules, indicating its sensitivity to its local environment. rsc.org
UV-Vis Spectroscopy: This technique monitors changes in the electronic absorption spectra of the protein or the ligand upon complex formation. nih.govresearchgate.net Binding can perturb the electronic environment of the chromophores (the light-absorbing parts, like the quinoline ring), leading to a shift in the maximum absorption wavelength (λₘₐₓ) or a change in absorbance intensity (hyperchromic or hypochromic effect). By systematically varying the concentration of one component while keeping the other constant, binding isotherms can be constructed to determine the binding affinity and stoichiometry of the interaction.
| Technique | Measured Phenomenon | Key Parameters Derived | Typical Equation |
|---|---|---|---|
| Fluorescence Quenching | Decrease in protein's intrinsic fluorescence | Binding Constant (Kₐ), Number of Binding Sites (n) | Stern-Volmer Equation |
| UV-Vis Spectroscopy | Change in absorbance or λₘₐₓ of ligand/protein | Binding Constant (Kₐ), Stoichiometry | Benesi-Hildebrand Equation |
Calorimetric Assessments of Binding Thermodynamics (e.g., Differential Scanning Calorimetry)
Differential Scanning Calorimetry (DSC) is a powerful technique for directly measuring the thermodynamic parameters of protein stability and ligand binding. nih.govbiorxiv.org It works by measuring the heat required to increase the temperature of a sample compared to a reference. When a protein is heated, it unfolds (denatures) in a process that absorbs heat, which is observed as a peak in the DSC thermogram. The temperature at the peak's apex is the melting temperature (Tₘ), a measure of the protein's thermal stability.
If a ligand like this compound binds to a protein, it typically stabilizes the folded state. nih.gov This stabilization means that more thermal energy is required to unfold the protein, resulting in an increase in the Tₘ. The magnitude of this Tₘ shift is dependent on the ligand concentration and the binding affinity. researchgate.net By performing DSC experiments at various ligand concentrations, one can determine not only the binding constant but also the key thermodynamic parameters that drive the interaction, such as the enthalpy (ΔH) and entropy (ΔS) of binding. nih.gov This provides a complete thermodynamic profile of the biomacromolecular recognition event.
| Sample | Ligand Concentration | Melting Temperature (Tₘ) | Interpretation |
|---|---|---|---|
| Protein alone | 0 µM | 60.0 °C | Baseline thermal stability |
| Protein + Ligand | 50 µM | 62.5 °C | Ligand binding stabilizes the protein |
| Protein + Ligand | 100 µM | 64.0 °C | Increased stabilization at higher ligand concentration |
Investigation of Ligand-Induced Protein Conformational Changes
The interaction of this compound and its derivatives with target proteins, most notably carbonic anhydrases (CAs), has been a subject of significant research, primarily through X-ray crystallography and computational modeling. These studies provide critical insights into the conformational changes induced in the protein upon ligand binding, which are essential for understanding the mechanism of action and for the rational design of more potent and selective inhibitors.
The binding of sulfonamides to the active site of carbonic anhydrase is a well-established paradigm in medicinal chemistry. The primary interaction involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion (Zn²⁺) located at the bottom of a conical active site cavity. This interaction displaces a zinc-bound water molecule or hydroxide (B78521) ion, which is crucial for the enzyme's catalytic activity. Beyond this key interaction, the specific orientation and contacts of the rest of the inhibitor molecule within the active site are what determine its affinity and selectivity, and these are dictated by induced conformational changes in the protein.
X-ray crystallographic studies of various sulfonamides complexed with different CA isoforms have revealed that the binding of the ligand can induce significant movements in the amino acid residues lining the active site. While a crystal structure for this compound itself with a protein target might not be readily available, data from closely related quinoline-8-sulfonamide derivatives and other sulfonamides provide a clear picture of the expected conformational adjustments. For instance, the crystal structure of (3aR,4S,9bS)-4-(4-hydroxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide in complex with human carbonic anhydrase II (hCA II) has been determined at a high resolution, offering a detailed view of the binding mode. rcsb.org Similarly, structures of other sulfonamides with hCA II and the tumor-associated isoform hCA IX demonstrate how the protein accommodates different inhibitor scaffolds. rcsb.orgnih.gov
Molecular docking studies have further elucidated the specific interactions that stabilize the ligand-protein complex and lead to conformational shifts. For quinoline-based sulfonamides, the quinoline ring is often observed to engage in π-π stacking or hydrophobic interactions with aromatic residues such as phenylalanine and histidine within the active site. nih.gov For example, in silico analysis of N-(2-fluoro-5-methylbenzyl)quinoline-8-sulfonamide binding to monoamine oxidase showed interactions with various catalytic amino acid residues through hydrogen bonding, π-alkyl, and π-sulfur interactions. nih.gov The methyl group on the sulfonamide nitrogen in this compound is also expected to influence the binding orientation. It has been noted in studies of other inhibitors that methylation of the sulfonamide nitrogen can lead to steric clashes with certain residues, for instance, with the oxygen of Leu353 in pyruvate (B1213749) kinase M2, affecting the ligand's activity. mdpi.com
Spectroscopic techniques such as circular dichroism (CD) and nuclear magnetic resonance (NMR) are powerful tools for studying ligand-induced conformational changes in solution. CD spectroscopy, particularly in the near-UV region, is sensitive to changes in the tertiary structure of a protein, such as the reorientation of aromatic side chains upon ligand binding. plos.org Computational studies on human carbonic anhydrase II have shown that the CD spectrum is highly sensitive to the protein's conformational flexibility and the interactions between its aromatic chromophores. plos.orgnih.gov While specific CD studies on the this compound-protein complex are not extensively reported, this technique remains a valuable approach for characterizing such interactions.
NMR spectroscopy, particularly through chemical shift perturbation mapping, can identify the specific amino acid residues involved in ligand binding and allosteric changes. duke.edunih.gov By monitoring the changes in the chemical shifts of a ¹⁵N-labeled protein upon titration with the ligand, the binding interface can be mapped. duke.edu This method is highly sensitive to even weak and transient interactions that can be crucial for biological function. nih.gov
The table below summarizes key interactions and observed conformational aspects from studies on quinoline-8-sulfonamide derivatives and their protein targets, which can be extrapolated to understand the behavior of this compound.
| Protein Target | Ligand/Derivative | Key Interacting Residues | Type of Interaction | Observed/Predicted Conformational Change | Reference |
| Carbonic Anhydrase II | (3aR,4S,9bS)-4-(4-hydroxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide | Gln92, His94, His96, His119, Thr199, Thr200 | Zinc coordination, Hydrogen bonding, Hydrophobic interactions | The sulfonamide moiety coordinates to the active site zinc ion, displacing the catalytic water/hydroxide. The quinoline scaffold orients within the hydrophobic pocket, potentially causing minor adjustments in the positions of surrounding residues to accommodate the ligand. | rcsb.org |
| Monoamine Oxidase | N-(2-Fluoro-5-methylbenzyl)quinoline-8-sulfonamide | TYR60, SER59, ILE296, CYS172 | Hydrogen bonding, Carbon-hydrogen bonds | The sulfonamide oxygen forms hydrogen bonds, and the quinoline ring participates in hydrophobic interactions, leading to a stable binding pose within the enzyme's catalytic site. | nih.gov |
| Pyruvate Kinase M2 | Quinoline-8-sulfonamide derivatives | Lys311, Leu353 | Hydrogen bonding, Steric interactions | The amide oxygen can form a hydrogen bond with Lys311. A methyl group on the sulfonamide nitrogen can cause a steric clash with Leu353, indicating a significant conformational constraint. | mdpi.com |
Electrophoretic and Zeta Potential Analyses of Molecular Interactions
Electrophoretic and zeta potential analyses are valuable biophysical techniques for characterizing molecular interactions, including those between a small molecule ligand like this compound and a target protein. These methods provide information on the binding affinity, stoichiometry, and the electrostatic properties of the resulting complex.
Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is an indicator of the surface charge of molecules in a colloidal suspension. rsc.org When a ligand binds to a protein, it can alter the protein's surface charge, leading to a change in the zeta potential of the protein-ligand complex. This change can be used to infer binding and to understand the role of electrostatic forces in the interaction. nih.gov For example, if the binding of this compound to a protein alters the number of exposed charged residues on the protein surface, this will be reflected in a change in the measured zeta potential. This technique is often used in conjunction with dynamic light scattering (DLS), which measures particle size, to monitor the formation and stability of protein-ligand complexes. nih.gov
While direct experimental data from electrophoretic and zeta potential studies specifically for this compound are scarce in the published literature, the principles of these techniques suggest their utility in this context. The table below outlines the principles and potential data that could be generated from such analyses for the this compound-protein system.
| Technique | Principle of Measurement | Potential Data and Insights for this compound Interactions | Reference |
| Affinity Capillary Electrophoresis (ACE) | Measures the change in electrophoretic mobility of a protein upon binding to a ligand. | - Determination of the binding constant (Kₐ) and dissociation constant (Kₑ) for the interaction with target proteins. - Elucidation of the stoichiometry of the protein-ligand complex. - Screening for binding against a panel of different protein isoforms to assess selectivity. | researchgate.netresearchgate.net |
| Zeta Potential Analysis | Measures the surface charge of particles in a solution. | - Quantification of the change in the protein's surface charge upon binding of this compound. - Assessment of the role of electrostatic interactions in the formation and stability of the protein-ligand complex. - Monitoring the stability of the complex under different pH and ionic strength conditions. | rsc.orgnih.gov |
These techniques, when applied, would provide quantitative data to complement the structural information obtained from X-ray crystallography and NMR, offering a more complete picture of the molecular interactions of this compound.
Structure Activity Relationship Sar Studies and Molecular Design Principles for N Methylquinoline 8 Sulfonamide
General Principles Guiding SAR in Sulfonamide and Quinoline (B57606) Scaffolds
The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural and synthetic bioactive compounds. researchgate.netescholarship.org Its bicyclic aromatic nature allows for diverse substitutions, influencing the molecule's electronic and steric properties, which in turn affect its interaction with biological targets. vulcanchem.comsci-hub.se The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, a key interaction in molecular recognition. escholarship.org The pharmacological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the ring system. sci-hub.seorientjchem.org
Similarly, the sulfonamide moiety (-SO₂NH-) is a well-established pharmacophore with a wide range of biological activities, including antimicrobial and anticancer effects. mdpi.comnih.govnih.gov The sulfonamide group can act as a hydrogen bond donor and acceptor, and its geometry allows it to fit into various enzyme active sites. nih.govrsc.org Modifications of the sulfonamide group, particularly at the nitrogen and the aryl ring, are a common strategy to modulate activity and selectivity. rsc.org
Influence of Substituent Effects on Molecular Recognition and Binding Affinity
The introduction of various substituents onto the N-methylquinoline-8-sulfonamide core significantly impacts its ability to recognize and bind to biological targets. The nature of these substituents, whether electron-donating or electron-withdrawing, their size, and their position on the quinoline ring or the sulfonamide nitrogen, all play a critical role.
For instance, in a series of quinoline-based sulfonamides, the position of the sulfamoyl group on the anilino moiety was found to be critical for inhibitory activity against human carbonic anhydrase (hCA) isoforms. Para-substitution generally resulted in better activity compared to ortho- or meta-positions. ufrj.br The addition of a methyl group to the sulfonamide nitrogen in a quinoline-8-sulfonamide (B86410) derivative designed as a pyruvate (B1213749) kinase M2 (PKM2) inhibitor led to a loss of activity due to a steric clash with a leucine (B10760876) residue in the enzyme's active site. mdpi.com
Conversely, the introduction of a propargyl group to the sulfonamide nitrogen of an 8-hydroxyquinoline-5-sulfonamide scaffold yielded a compound with high anticancer and antibacterial activity. nih.gov This highlights that the effect of a substituent on the sulfonamide nitrogen is highly dependent on the specific biological target.
The following table summarizes the influence of various substituents on the activity of quinoline-sulfonamide derivatives based on findings from multiple studies.
| Scaffold Position | Substituent | Observed Effect on Activity | Target/Assay | Reference |
| Sulfonamide Nitrogen | Methyl | Decreased activity (steric clash) | PKM2 Inhibition | mdpi.com |
| Sulfonamide Nitrogen | Propargyl | Increased anticancer & antibacterial activity | C-32, MDA-MB-231, A549 cell lines; MRSA | nih.gov |
| Quinoline C2 | Amino | Similar activity to unsubstituted compound | BoNT/A LC Inhibition | researchgate.net |
| Quinoline C2 | Alkyl amines | Drastically reduced inhibition | BoNT/A LC Inhibition | researchgate.net |
| Quinoline C2 | Hydrazino | Increased potency | BoNT/A LC Inhibition | researchgate.net |
| Anilino C4 (para) | Sulfamoyl | Advantageous for inhibitory activity | hCA IX and hCA XII | ufrj.br |
| Anilino C2/C3 (ortho/meta) | Sulfamoyl | Less advantageous than para-substitution | hCA IX and hCA XII | ufrj.br |
Pharmacophoric Role of the Sulfonamide and Quinoline Moieties
The quinoline ring system is a versatile pharmacophore found in a wide array of therapeutic agents. escholarship.orgresearchgate.net It often serves as a scaffold to which other functional groups can be attached, and its ability to participate in various non-covalent interactions, such as π-π stacking and hydrogen bonding, is crucial for binding to target proteins. vulcanchem.comresearchgate.net In many quinoline-based drugs, the quinoline nucleus is essential for their mechanism of action, which can include DNA intercalation and enzyme inhibition. vulcanchem.com
The sulfonamide group is a key pharmacophore in a multitude of drugs, famously including the sulfa antibiotics. nih.govnih.gov It is considered a "molecular chimera" due to its ability to form hydrogen bonds and interact with nonpolar environments within proteins. nih.govrsc.org The acidic nature of the sulfonamide proton and the hydrogen bonding capacity of the sulfonyl oxygens are pivotal for its interaction with various enzymes. rsc.org For example, in carbonic anhydrase inhibitors, the sulfonamide moiety coordinates to the zinc ion in the active site. nih.gov
Strategic Scaffold Modifications and Hybridization for Enhanced Interactions
To enhance the biological activity and selectivity of this compound, medicinal chemists employ various strategies involving scaffold modification and hybridization. These approaches aim to create novel molecules with improved interactions with their biological targets.
Scaffold modification involves altering the core quinoline-sulfonamide structure. This can include the introduction of different substituents at various positions on the quinoline ring or modifications to the sulfonamide group itself. For example, a study on quinoline-5-sulfonamides involved introducing acetylene (B1199291) and 1,2,3-triazole systems to the core scaffold, expanding the library of derivatives and exploring their anticancer and antibacterial activities. researchgate.netresearchgate.net
Molecular hybridization is a rational drug design strategy that combines two or more pharmacophores into a single molecule. mdpi.com This approach can lead to compounds with improved affinity, dual-target activity, or enhanced pharmacokinetic properties. mdpi.com In the context of quinoline-sulfonamides, hybridization has been explored by linking the quinoline-sulfonamide scaffold to other bioactive moieties. For instance, a series of hybrids combining 8-quinolinesulfonamide with 1,4-disubstituted triazoles were designed and synthesized as potential anticancer agents. mdpi.com Another study reported the synthesis of quinoline-sulfonamide hybrids with other ring systems to enhance antimalarial activity. evitachem.com
The following table provides examples of strategic modifications and hybridizations of the quinoline-sulfonamide scaffold and their outcomes.
| Modification/Hybridization Strategy | Resulting Compound Type | Intended/Observed Outcome | Reference |
| Introduction of acetylene and 1,2,3-triazole moieties | 8-Hydroxyquinoline-5-sulfonamide hybrids | Expanded library with anticancer and antibacterial activity | researchgate.netresearchgate.net |
| Hybridization with 1,4-disubstituted triazoles | 8-Quinolinesulfonamide-triazole hybrids | Potential anticancer agents | mdpi.com |
| Linkage to other ring systems | Quinoline-sulfonamide hybrids | Enhanced antimalarial activity | evitachem.com |
| Hybridization of quinoline and piperidine | Quinoline-piperidine hybrids | Beneficial for drug uptake and accumulation | nih.gov |
| Introduction of a 1,2,3-triazole as an amide bioisostere | 8-Quinolinesulfonamido-1,2,3-triazoles | Potential for better stabilization of the ligand-receptor complex | mdpi.com |
Rational Design Methodologies for this compound Derivatives
The development of new this compound derivatives is increasingly guided by rational design methodologies, which leverage computational tools and a deep understanding of molecular interactions to create compounds with desired properties. These approaches aim to move beyond traditional trial-and-error synthesis and screening.
One key methodology is the use of quantitative structure-activity relationship (QSAR) modeling. QSAR studies attempt to correlate the chemical structure of compounds with their biological activity using statistical methods. This can help in predicting the activity of novel sulfonamides and guide their rational design.
Molecular docking is another powerful computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. mdpi.com By docking proposed this compound derivatives into the active site of a target protein, researchers can estimate the binding affinity and identify key interactions, thus prioritizing the synthesis of the most promising candidates. mdpi.com For example, molecular docking was used to design a series of 8-quinolinesulfonamide derivatives as potential inhibitors of the M2 isoform of pyruvate kinase. mdpi.comnih.gov
The concept of bioisosterism is also a fundamental principle in rational drug design. Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. sci-hub.se In the design of this compound derivatives, a 1,2,3-triazole system has been used as a bioisostere for an amide group to potentially improve ligand-receptor complex stabilization. mdpi.com
Mechanistic Studies of N Methylquinoline 8 Sulfonamide Interactions with Biomolecular Targets
Probing Cellular Pathways and Molecular Targets
Research into N-methylquinoline-8-sulfonamide has identified specific molecular interactions that underpin its biological effects. These studies provide a foundation for understanding how this compound and its analogs can influence cellular functions at a molecular level.
Studies on Cellular Mechanistic Modulation
This compound has been identified as a competitive inhibitor of dihydropteroate (B1496061) synthetase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. evitachem.com By targeting DHPS, the compound obstructs the production of dihydrofolate, a precursor to tetrahydrofolate which is vital for DNA synthesis and repair. This inhibition of a critical metabolic pathway leads to the disruption of bacterial growth, forming the basis of its antibacterial properties. evitachem.com
Derivatives of the broader quinoline-8-sulfonamide (B86410) class have been shown to modulate other significant cellular pathways. For instance, certain analogs have been designed and synthesized as modulators of the M2 isoform of pyruvate (B1213749) kinase (PKM2). mdpi.com PKM2 is a key glycolytic enzyme that plays a critical role in cancer metabolism, and its modulation can impact cancer cell viability and proliferation. mdpi.com Studies on one such derivative demonstrated a reduction in intracellular pyruvate levels in lung cancer cells. mdpi.com Another area of investigation involves the inhibition of Rho-associated protein kinase (ROCK), with some this compound hybrids identified as potential inhibitors. mdpi.com
Furthermore, a related compound, N-(4-methoxyphenyl) quinoline-8-sulfonamide, has been shown to reduce the inflammatory response in fibroblast-like synoviocytes by targeting the receptor activity-modifying protein 1 (RAMP1). This interaction was found to inhibit synovial hypertrophy, inflammatory cell infiltration, and bone destruction in a model of rheumatoid arthritis, suggesting a role in modulating inflammatory signaling pathways.
The table below summarizes the key molecular targets and the observed effects of this compound and its derivatives.
| Compound/Derivative Class | Molecular Target | Affected Pathway | Observed Effect |
| This compound | Dihydropteroate Synthetase (DHPS) | Bacterial Folic Acid Synthesis | Inhibition of bacterial growth |
| Quinoline-8-sulfonamide Derivatives | Pyruvate Kinase M2 (PKM2) | Cancer Cell Metabolism | Reduction of intracellular pyruvate, decreased cell viability |
| This compound Hybrids | Rho-associated protein kinase (ROCK) | Cellular contraction, motility | Potential inhibition |
| N-(4-methoxyphenyl) quinoline-8-sulfonamide | Receptor Activity-Modifying Protein 1 (RAMP1) | Inflammatory Signaling | Reduction of inflammatory response |
Application as Chemical Probes and Biosensors
The quinoline (B57606) scaffold, a core component of this compound, possesses intrinsic fluorescent properties that make it a valuable tool in the development of chemical probes and biosensors. nih.gov While specific studies on this compound as a probe are limited, the broader class of 8-amidoquinoline derivatives has been successfully utilized as fluorescent sensors for detecting metal ions, particularly zinc (Zn²⁺). nih.gov
These probes operate on the principle of chelation-enhanced fluorescence. The 8-amidoquinoline structure can bind to metal ions, and this binding event often leads to a significant change in the compound's photophysical properties, such as an increase in fluorescence intensity. This "turn-on" fluorescent response allows for the sensitive and selective detection of the target ion in biological systems. nih.gov For example, derivatives of 8-aminoquinoline (B160924) have been developed as efficient fluorophores for zinc sensing in biological environments. nih.gov The design of these probes can be fine-tuned by modifying the substituents on the quinoline ring to optimize properties like solubility, selectivity, and binding affinity for the target analyte. nih.gov
The development of these chemical tools allows for the visualization and quantification of important biological analytes, providing valuable insights into their cellular roles and trafficking. The underlying principles of these quinoline-based fluorescent probes suggest a potential avenue for the future development of this compound-based tools for biological imaging and sensing applications.
| Probe Type | Analyte | Principle of Detection | Application |
| 8-Amidoquinoline Derivatives | Zinc (Zn²⁺) | Chelation-Enhanced Fluorescence | Biological imaging and sensing of metal ions |
Future Research Directions and Emerging Paradigms for N Methylquinoline 8 Sulfonamide
The quinoline (B57606) sulfonamide scaffold is a recognized privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. nih.govrsc.org N-methylquinoline-8-sulfonamide, as a representative of this class, stands at the cusp of significant scientific exploration. Future research is poised to leverage cutting-edge technologies and interdisciplinary approaches to unlock its full potential. This article explores the emerging paradigms and future research directions centered on this promising chemical entity.
Q & A
Basic Research Questions
Q. What are the established synthesis protocols for N-methylquinoline-8-sulfonamide, and how can reaction conditions be optimized for higher yields?
- Methodology : The synthesis involves reacting quinoline-8-sulfonyl chloride with methylamine in pyridine under ambient conditions. Key steps include:
- Reagent ratios : Use a 1:1.2 molar ratio of quinoline-8-sulfonyl chloride to methylamine to minimize side reactions.
- Solvent choice : Pyridine acts as both a solvent and a base, neutralizing HCl byproducts.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) yields the pure compound (43% yield).
- Optimization : Increasing reaction time (15–18 hours) and using anhydrous conditions can improve yield.
- Data : Yield and spectral data (e.g., ESI-MS: m/z 223.15 [M+H]⁺, ¹H NMR confirms sulfonamide N–CH₃ at δ 3.0 ppm) are critical for validation .
Q. How does the sulfonamide group at the 8-position influence the compound's reactivity and binding to biological targets?
- Methodology : The sulfonamide group enhances hydrogen-bonding capacity and stabilizes interactions with enzyme active sites. Techniques to study this include:
- Molecular docking : Simulate binding to targets like kinases or metalloenzymes (e.g., glyoxalase 1) using software like AutoDock Vina.
- Comparative SAR : Replace the sulfonamide with carboxamide or ester groups to assess changes in bioactivity.
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for this compound across different studies?
- Methodology :
- Purity analysis : Use HPLC (C18 column, acetonitrile/water gradient) to verify >95% purity, as impurities (e.g., unreacted sulfonyl chloride) can skew bioassays.
- Assay standardization : Compare IC₅₀ values under identical conditions (pH, temperature, buffer composition).
- Meta-analysis : Cross-reference data with structurally analogous compounds (e.g., N-ethyl-8-methoxyquinoline-5-sulfonamide) to identify trends .
Q. What strategies are effective in modifying the quinoline core to enhance target specificity while minimizing off-target interactions?
- Methodology :
- Substituent engineering : Introduce electron-donating groups (e.g., methoxy at C-6) to modulate electron density and steric effects.
- Proteome-wide profiling : Use affinity chromatography or thermal shift assays to identify off-target binding.
- Case study : Methylation of the sulfonamide nitrogen (as in this compound) reduces metabolic degradation compared to non-alkylated analogs .
Key Notes for Experimental Design
- Contradiction management : If bioactivity varies between studies, validate via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition).
- Safety : Handle quinoline-8-sulfonyl chloride (precursor) in a fume hood due to its corrosive nature .
- Advanced characterization : Use X-ray crystallography to resolve binding modes in protein complexes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
